Dehydro Felodipine-d3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

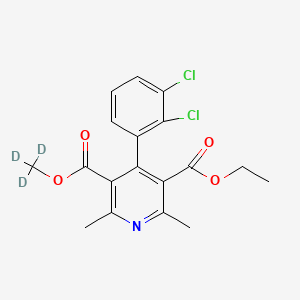

2D Structure

3D Structure

属性

IUPAC Name |

3-O-ethyl 5-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8H,5H2,1-4H3/i4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQRUBNOOIAHMG-GKOSEXJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)C1=C(N=C(C(=C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dehydro Felodipine-d3: A Technical Overview of its Chemical Properties, Structure, and Analytical Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of Dehydro Felodipine-d3, a key deuterated metabolite of the antihypertensive drug Felodipine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Chemical Properties and Structure

This compound is the isotopically labeled form of Dehydro Felodipine, the primary and pharmacologically inactive metabolite of Felodipine.[1] The deuterium (B1214612) labeling makes it an ideal internal standard for quantitative bioanalytical assays, particularly in pharmacokinetic and metabolic studies of Felodipine.[2]

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| Chemical Name | 3-O-ethyl 5-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | [3] |

| Synonyms | 4-(2,3-Dichlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Ethyl Methyl-d3 Ester, H 152/37-d3 | [4] |

| CAS Number | 1189916-52-6 | [4][5] |

| Molecular Formula | C₁₈H₁₄D₃Cl₂NO₄ | [2] |

| Molecular Weight | 385.26 g/mol | [2] |

| Appearance | Pale Yellow to Yellow Solid | [4] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [4] |

| Storage Temperature | -20°C Freezer | [4][5] |

Structural Information

The chemical structure of this compound is characterized by a pyridine (B92270) ring, a dichlorophenyl group, and two ester functionalities, with the methyl ester group being deuterated.

| Identifier | Value | Source(s) |

| IUPAC Name | 3-O-ethyl 5-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | [3] |

| SMILES | CCOC(=O)C1=C(C)N=C(C)C(C(=O)OC([2H])([2H])[2H])=C1C2=C(Cl)C(Cl)=CC=C2 | [2] |

| InChI | InChI=1S/C18H17Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8H,5H2,1-4H3/i4D3 | N/A |

| InChIKey | REQRUBNOOIAHMG-GKOSEXJESA-N | N/A |

Metabolism of Felodipine and the Role of this compound

Felodipine, a dihydropyridine (B1217469) calcium channel blocker, is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] The main metabolic pathway involves the oxidation of the dihydropyridine ring to a pyridine ring, resulting in the formation of Dehydro Felodipine.[1] This metabolite is pharmacologically inactive.[1]

This compound serves as a crucial tool in the quantitative analysis of Felodipine and its metabolites in biological matrices. In pharmacokinetic studies, a known amount of the deuterated internal standard is added to patient samples. Due to its similar chemical and physical properties to the non-deuterated analyte, it behaves almost identically during sample preparation and analysis by methods such as liquid chromatography-mass spectrometry (LC-MS). The distinct mass of the deuterated standard allows for accurate quantification of the target analyte, correcting for any losses during the analytical process.[2]

Experimental Protocols

While specific, detailed synthesis protocols for this compound are proprietary to commercial suppliers, the general approach involves the use of deuterated starting materials in a synthetic route analogous to that of the non-labeled compound.

Bioanalytical Method for Felodipine and Dehydro Felodipine

A representative experimental workflow for the quantification of Felodipine and its metabolite Dehydro Felodipine in a biological matrix using this compound as an internal standard is outlined below. This protocol is a generalized procedure and may require optimization for specific applications.

Note on Experimental Data: Specific experimental data such as Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) spectra, and Mass Spectrometry (MS) data for this compound are typically provided in the Certificate of Analysis from the commercial supplier. Researchers are advised to refer to this documentation for detailed analytical data.

Conclusion

This compound is an essential analytical tool for the accurate quantification of Felodipine and its primary metabolite in biological samples. Its stable isotope labeling ensures reliable performance as an internal standard in modern bioanalytical techniques. This technical guide provides core information on its chemical properties, structure, and application, serving as a foundational resource for scientists and researchers in the field of drug metabolism and pharmacokinetics.

References

- 1. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C18H17Cl2NO4 | CID 45038792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 1189916-52-6 [amp.chemicalbook.com]

- 5. This compound | CAS#:1189916-52-6 | Chemsrc [chemsrc.com]

Technical Guide: Physical Characteristics of Dehydro Felodipine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of Dehydro Felodipine-d3. The information is curated for researchers, scientists, and professionals involved in drug development and analysis.

Introduction

This compound is the deuterated form of Dehydro Felodipine, the primary pyridine (B92270) metabolite of the calcium channel blocker, Felodipine.[1] As a stable isotope-labeled compound, it serves as a crucial internal standard for pharmacokinetic and metabolic studies of Felodipine, enabling precise quantification in biological matrices. Understanding its physical properties is essential for its proper handling, storage, and application in analytical methodologies.

Core Physical and Chemical Properties

The physical and chemical data for this compound are summarized in the tables below. These values are compiled from various chemical suppliers and databases.

General and Chemical Properties

| Property | Value | Source |

| Chemical Name | 3-O-ethyl 5-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | [2] |

| Synonyms | 4-(2,3-Dichlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Ethyl Methyl-d3 Ester, H 152/37-d3 | [1][2] |

| CAS Number | 1189916-52-6 | [1] |

| Molecular Formula | C₁₈H₁₄D₃Cl₂NO₄ | [3] |

| Molecular Weight | 385.26 g/mol | [3] |

| Appearance | Pale Yellow to Yellow Solid, Yellow Low-Melting Solid | [1][3] |

Thermal and Solubility Properties

| Property | Value | Source |

| Melting Point | Described as a "Yellow Low-Melting Solid". A specific melting point range has not been reported in the reviewed literature. | [3] |

| Boiling Point | Not specified in the reviewed literature. | |

| Solubility | Chloroform (Slightly), Methanol (Slightly), Ethyl Acetate | [1][3] |

| Storage Temperature | -20°C | [1][3] |

Experimental Protocols

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition is sharp. The melting point can be determined using a capillary method with a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The sample is observed through a magnifying lens.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The melting point is reported as a range between these two temperatures.

A preliminary, faster heating rate can be used to determine an approximate melting point, followed by a slower, more precise measurement with a fresh sample.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

System Preparation: An excess amount of this compound is added to a flask containing a known volume of the solvent of interest (e.g., Chloroform, Methanol, Ethyl Acetate).

-

Equilibration: The flask is sealed and agitated in a constant temperature water bath or shaker to allow the system to reach equilibrium. The duration of agitation depends on the compound and solvent but typically ranges from 24 to 72 hours.

-

Phase Separation: After equilibration, the suspension is allowed to stand to let undissolved solids settle. The supernatant is then carefully separated from the solid phase by centrifugation and/or filtration.

-

Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Shake-Flask Solubility Determination.

References

Synthesis Pathway for Dehydro Felodipine-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for Dehydro Felodipine-d3, a deuterated isotopologue of a primary metabolite of the antihypertensive drug Felodipine (B1672334). The synthesis involves a two-stage process: the initial synthesis of the deuterated precursor, Felodipine-d3, via the Hantzsch dihydropyridine (B1217469) synthesis, followed by the oxidation of the dihydropyridine ring to yield the final product. This document outlines the necessary reagents, and experimental protocols, and includes quantitative data and analytical considerations.

Overview of the Synthetic Strategy

The synthesis of this compound is conceptualized in two key stages:

-

Synthesis of Felodipine-d3: This stage employs the Hantzsch dihydropyridine synthesis. The key to isotopic labeling is the use of a deuterated starting material, specifically methyl-d3 acetoacetate (B1235776). This is reacted with 2,3-dichlorobenzaldehyde (B127699) and ethyl acetoacetate in the presence of an ammonia (B1221849) source to construct the 1,4-dihydropyridine (B1200194) core of Felodipine with the deuterium (B1214612) label incorporated in the methyl ester group.

-

Oxidation to this compound: The synthesized Felodipine-d3 undergoes a controlled oxidation reaction. This process aromatizes the 1,4-dihydropyridine ring to a pyridine (B92270) ring, yielding the target molecule, this compound. Various oxidizing agents can be employed for this transformation.

Detailed Synthesis Pathway

The overall synthetic pathway can be visualized as follows:

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of Felodipine-d3

This synthesis is based on the well-established Hantzsch reaction for 1,4-dihydropyridines.[1][2]

Starting Materials:

-

2,3-Dichlorobenzaldehyde

-

Methyl-d3 acetoacetate (requires prior synthesis or commercial sourcing)

-

Ethyl acetoacetate

-

Ammonium acetate

-

Solvent: Isopropanol or Ethanol (B145695)

-

Catalyst: Piperidine (B6355638) and Acetic Acid

Reaction Scheme:

(Note: An illustrative image of the reaction would be placed here in a full whitepaper.)

Experimental Procedure (adapted from known Felodipine synthesis[3][4]):

-

A solution (Flask A) is prepared by dissolving 2,3-dichlorobenzaldehyde (1 equivalent), methyl-d3 acetoacetate (1 equivalent), piperidine (catalytic amount), and acetic acid (catalytic amount) in isopropanol.

-

A separate solution (Flask B) is prepared by dissolving ethyl acetoacetate (1 equivalent) and ammonium acetate (1.2 equivalents) in isopropanol.

-

The two solutions are slowly mixed at room temperature and then heated to reflux (approximately 60-80°C) for several hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled, and the crude Felodipine-d3 is precipitated by the addition of water or by cooling to a low temperature.

-

The precipitate is collected by filtration, washed with a cold solvent mixture (e.g., isopropanol/water), and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or isopropanol.

Stage 2: Oxidation to this compound

The oxidation of the dihydropyridine ring to a pyridine ring is a common metabolic pathway and can be replicated chemically.[5][6] A method using ceric sulfate (B86663) is particularly effective for this transformation.[6]

Starting Materials:

-

Felodipine-d3

-

Ceric sulfate (Ce(SO₄)₂)

-

Sulfuric acid (H₂SO₄)

-

Solvent: Aqueous solution

Reaction Scheme:

(Note: An illustrative image of the reaction would be placed here in a full whitepaper.)

Experimental Procedure (adapted from[6]):

-

Felodipine-d3 is dissolved in a suitable organic solvent that is miscible with water, such as acetone (B3395972) or acetonitrile.

-

An aqueous solution of ceric sulfate and sulfuric acid is prepared.

-

The solution of Felodipine-d3 is added to the ceric sulfate solution under stirring at room temperature.

-

The reaction is typically rapid, and its completion can be monitored by TLC or HPLC by observing the disappearance of the Felodipine-d3 spot/peak and the appearance of the this compound product.

-

After the reaction is complete, the mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution).

-

The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica (B1680970) gel.[7]

Quantitative Data

The following table summarizes the expected materials and potential yields for the synthesis. The yields for the deuterated compounds are estimated based on reported yields for their non-deuterated analogues.

| Reaction Stage | Reactants | Product | Estimated Yield | Reported Purity | Reference |

| Stage 1 | 2,3-Dichlorobenzaldehyde, Methyl-d3 acetoacetate, Ethyl acetoacetate, Ammonium Acetate | Felodipine-d3 | 40-60% | >98% | [3] |

| Stage 2 | Felodipine-d3, Ceric sulfate | This compound | >90% (quantitative conversion) | >98% | [6] |

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed using modern analytical techniques.

| Compound | Analytical Technique | Expected Observations |

| Felodipine-d3 | ¹H NMR | Characteristic peaks for the dihydropyridine ring protons, aromatic protons, and ethyl ester protons. The methyl ester singlet will be absent due to deuteration. |

| ¹³C NMR | Signals corresponding to all carbon atoms in the structure. | |

| LC-MS | A molecular ion peak corresponding to the mass of Felodipine-d3. | |

| This compound | ¹H NMR | Absence of the N-H proton signal and the C4-H proton of the dihydropyridine ring. The aromatic region of the spectrum will be more complex due to the pyridine ring. |

| ¹³C NMR | Shifts in the carbon signals of the newly formed pyridine ring compared to the dihydropyridine precursor. | |

| LC-MS/MS | A molecular ion peak corresponding to the mass of this compound. Specific MRM transitions can be established for quantification.[8][9] |

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the synthesis and analysis process.

Caption: Experimental workflow for the synthesis and analysis of this compound.

Signaling Pathways

Dehydro Felodipine is the pharmacologically inactive primary metabolite of Felodipine.[10] Felodipine itself is a calcium channel blocker that acts on L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. As Dehydro Felodipine is inactive, there are no specific signaling pathways associated with it. The relevant pathway is that of the parent drug, Felodipine.

Caption: Simplified mechanism of action of the parent drug, Felodipine.

Conclusion

The synthesis of this compound is a feasible process for researchers in drug metabolism and pharmacokinetic studies. The pathway relies on the robust Hantzsch synthesis for the introduction of the deuterium label into the Felodipine precursor, followed by a straightforward oxidation to yield the desired metabolite. Careful control of reaction conditions and rigorous purification and analytical characterization are essential for obtaining a high-purity final product. This guide provides a comprehensive framework for undertaking this synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. CN102285911B - Method for preparing felodipine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Dissolution test for felodipine tablets using chemical oxidation in situ to maintain 'sink conditions' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ijpsr.info [ijpsr.info]

- 9. lcms.cz [lcms.cz]

- 10. researchgate.net [researchgate.net]

The Role of Dehydro Felodipine-d3 in Elucidating Felodipine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of Dehydro Felodipine-d3 in the study of felodipine (B1672334) metabolism. Felodipine, a calcium channel blocker of the dihydropyridine (B1217469) class, is a widely prescribed medication for the management of hypertension. Understanding its metabolic fate is crucial for optimizing its therapeutic efficacy and ensuring patient safety. This document details the metabolic pathways of felodipine, the application of deuterated internal standards in analytical methodologies, and specific experimental protocols.

Introduction: The Metabolic Journey of Felodipine

Felodipine undergoes extensive first-pass metabolism, primarily in the liver and intestines, resulting in a systemic bioavailability of approximately 15%.[1][2][3] The principal metabolic pathway is the oxidation of the dihydropyridine ring to its pyridine (B92270) analogue, dehydrofelodipine (B193096). This reaction is almost exclusively catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][4][5] Dehydrofelodipine is pharmacologically inactive and is further metabolized before excretion. Given the significant impact of CYP3A4 activity on felodipine's pharmacokinetics, studying this metabolic conversion is of paramount importance in drug development and clinical pharmacology.

Stable isotope-labeled internal standards are indispensable for the accurate quantification of drug molecules and their metabolites in biological matrices. This compound, a deuterium-labeled version of the primary metabolite, serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. Its chemical and physical properties are nearly identical to the unlabeled dehydrofelodipine, ensuring similar behavior during sample preparation and chromatographic separation. The mass difference allows for precise and accurate quantification by correcting for matrix effects and variations in instrument response.

Quantitative Data in Felodipine Metabolism Studies

The following tables summarize key pharmacokinetic parameters of felodipine and its primary metabolite, dehydrofelodipine, gathered from various clinical and in vitro studies. The use of deuterated internal standards, such as this compound, is fundamental to obtaining the high-quality data presented in these tables.

Table 1: Pharmacokinetic Parameters of Felodipine in Healthy Adults

| Parameter | Value | Reference |

| Bioavailability | ~15% | [1][3] |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | [1] |

| Elimination Half-Life (t½) | 18.4 - 28.7 hours | [1] |

| Plasma Clearance | 448 - 821 mL/min | [1] |

| Volume of Distribution (Vd) | ~10 L/kg | [6] |

| Protein Binding | >99% | [6] |

Table 2: In Vitro Metabolism of Felodipine Enantiomers in Human Liver Microsomes

| Enantiomer | Mean Km (µM) | Relative Vmax | Intrinsic Clearance (Vmax/Km) | Reference |

| (R)-felodipine | Lower | Similar to (S) | ~2-fold higher than (S) | [4] |

| (S)-felodipine | Higher | Similar to (R) | - | [4] |

Table 3: LC-MS/MS Method Validation Parameters for Felodipine Quantification (Representative Data)

| Parameter | Value | Reference |

| Linearity Range | 0.02 - 10 ng/mL | [7] |

| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL | [7] |

| Inter-day Precision (RSD) | < 15% | [1] |

| Accuracy | 85-115% | [1] |

| Recovery | > 80% | [1] |

Experimental Protocols

In Vitro Metabolism of Felodipine in Human Liver Microsomes (HLM)

This protocol describes a typical experiment to determine the rate of felodipine metabolism to dehydrofelodipine using human liver microsomes. This compound is used as an internal standard for the accurate quantification of the formed metabolite.

Materials:

-

Felodipine

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Methanol (B129727) (MeOH)

-

Water (LC-MS grade)

-

Formic acid

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of felodipine in a suitable organic solvent (e.g., DMSO or Methanol).

-

Prepare a stock solution of this compound in methanol to be used as the internal standard (IS).

-

Prepare the NADPH regenerating system in potassium phosphate buffer.

-

Thaw the HLM on ice.

-

-

Incubation:

-

In a microcentrifuge tube, pre-incubate the HLM, felodipine, and potassium phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding ice-cold acetonitrile containing the this compound internal standard. This step also serves to precipitate the microsomal proteins.

-

-

Sample Processing:

-

Vortex the terminated reaction mixtures.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

LC-MS/MS Analysis for Felodipine and Dehydrofelodipine

This section outlines a general LC-MS/MS method for the simultaneous quantification of felodipine and dehydrofelodipine.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate felodipine and dehydrofelodipine.

-

Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Felodipine: Q1 (m/z) -> Q3 (m/z)

-

Dehydrofelodipine: Q1 (m/z) -> Q3 (m/z)

-

This compound (IS): Q1 (m/z) -> Q3 (m/z)

-

Note: Specific m/z values need to be optimized for the instrument used.

-

Data Analysis:

-

The peak areas of felodipine, dehydrofelodipine, and the internal standard (this compound) are integrated.

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

The concentrations of felodipine and dehydrofelodipine in the experimental samples are then calculated from this calibration curve.

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key processes involved in felodipine metabolism studies.

Conclusion

This compound is an essential tool for the accurate and precise study of felodipine metabolism. Its use as an internal standard in LC-MS/MS assays allows for reliable quantification of felodipine and its primary metabolite, dehydrofelodipine, in complex biological matrices. The experimental protocols and data presented in this guide provide a framework for researchers and scientists in the field of drug metabolism and pharmacokinetics to design and execute robust studies. A thorough understanding of felodipine's metabolic profile, facilitated by the use of deuterated standards, is critical for the safe and effective use of this important antihypertensive medication.

References

- 1. researchgate.net [researchgate.net]

- 2. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 3. Felodipine clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective metabolism of felodipine in liver microsomes from rat, dog, and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling [mdpi.com]

- 6. Clinical pharmacokinetics of felodipine. A summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydro Felodipine-d3: A Comprehensive Technical Guide for Researchers

For Immediate Release

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals engaged in the study of Felodipine and its metabolites. It provides a detailed understanding of Dehydro Felodipine-d3, the primary metabolite of the widely prescribed antihypertensive agent, Felodipine. This document outlines its formation, pharmacokinetic profile, and the analytical methodologies used for its quantification, with a special emphasis on the role of its deuterated form, this compound, in modern drug metabolism studies.

Introduction to Felodipine and its Primary Metabolite

Felodipine is a dihydropyridine (B1217469) calcium channel blocker used for the management of hypertension.[1][2] It exerts its therapeutic effect by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[2] Felodipine is extensively metabolized in the body, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, which is present in high concentrations in both the liver and the intestinal wall.[1][3][4] This extensive first-pass metabolism results in a low systemic bioavailability of approximately 15%.[1][4][5]

The principal and pharmacologically inactive metabolite of Felodipine is Dehydrofelodipine.[1][6] The formation of Dehydrofelodipine is a critical step in the clearance of Felodipine from the body.[5] Understanding the pharmacokinetics of this metabolite is essential for a complete characterization of Felodipine's disposition in vivo.

The Role of this compound in Research

This compound is a deuterium-labeled isotopologue of Dehydrofelodipine. Stable isotope-labeled compounds like this compound are invaluable tools in pharmacokinetic and metabolic studies. They are chemically identical to their unlabeled counterparts but have a higher mass due to the presence of deuterium (B1214612) atoms. This mass difference allows them to be used as internal standards in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements of the analyte of interest.

Metabolic Pathway of Felodipine to Dehydrofelodipine

The metabolic conversion of Felodipine to Dehydrofelodipine is a one-step oxidation reaction catalyzed by CYP3A4.[1][6] This process involves the dehydrogenation of the dihydropyridine ring of Felodipine to form the corresponding pyridine (B92270) derivative, Dehydrofelodipine.[5]

Pharmacokinetic Data

A comprehensive physiologically based pharmacokinetic (PBPK) model for Felodipine and Dehydrofelodipine has been developed using data from 49 clinical studies, encompassing 94 plasma concentration-time profiles.[1] This model accurately describes the metabolism of Felodipine to Dehydrofelodipine by CYP3A4, including the significant first-pass metabolism.[1]

The following tables summarize key pharmacokinetic parameters for Felodipine and Dehydrofelodipine.

Table 1: Pharmacokinetic Parameters of Felodipine

| Parameter | Value | Reference |

| Bioavailability | ~15% | [1][4][5] |

| Volume of Distribution | ~10 L/kg | [5] |

| Plasma Protein Binding | >99% | [5] |

| Elimination Half-life | ~25 hours | [5] |

| Clearance | 1-1.5 L/min | [5] |

Table 2: Pharmacokinetic Parameters of Dehydrofelodipine

| Parameter | Information | Reference |

| Formation | Primary metabolite of Felodipine via CYP3A4 | [1][6] |

| Pharmacological Activity | Inactive | [1] |

| Further Metabolism | Undergoes further metabolism, also potentially involving CYP3A4 | [1] |

Experimental Protocols

The quantification of Felodipine and its metabolites in biological matrices is crucial for pharmacokinetic and drug metabolism studies. The most common and robust analytical technique for this purpose is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Liquid-Liquid Extraction

A common method for extracting Felodipine and Dehydrofelodipine from plasma is liquid-liquid extraction.

-

To 0.5 mL of human plasma, add an internal standard solution (e.g., this compound).

-

Add a suitable organic solvent, such as a mixture of diethyl ether and hexane (B92381) (e.g., 80:20, v/v).[7]

-

Vortex the mixture to ensure thorough mixing and extraction of the analytes into the organic phase.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is typically used for the separation (e.g., 100 mm x 4.6 mm i.d.).[7]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.02% ammonia (B1221849) water) is commonly employed.[7]

-

Flow Rate: A typical flow rate is around 0.3 mL/min.[7]

Mass Spectrometry (MS/MS) Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for Felodipine and its metabolites.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

MRM Transitions (Example):

-

Felodipine: m/z 382.1 -> 145[7]

-

Dehydrofelodipine: The specific transition would be determined during method development.

-

This compound (Internal Standard): The precursor ion will be shifted by +3 Da compared to Dehydrofelodipine, and a corresponding product ion would be monitored.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Dehydrofelodipine, the primary metabolite of Felodipine. A thorough understanding of the metabolic pathway of Felodipine and the application of robust bioanalytical methods are critical for researchers in the fields of drug metabolism, pharmacokinetics, and clinical pharmacology. This guide provides a foundational understanding of these core concepts and methodologies to aid in the design and execution of future research endeavors.

References

- 1. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug-Drug Interaction Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 5. Clinical pharmacokinetics of felodipine. A summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Dehydro Felodipine-d3: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties, Synthesis, and Analysis of Dehydro Felodipine-d3 for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound, a deuterated analog of a primary metabolite of the calcium channel blocker, Felodipine (B1672334). This document is intended for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Core Physicochemical Properties

This compound is the deuterium-labeled form of Dehydro Felodipine, a metabolite of the antihypertensive drug Felodipine. The incorporation of deuterium (B1214612) isotopes makes it a valuable tool as an internal standard in quantitative bioanalytical assays.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₄D₃Cl₂NO₄ | [1] |

| Molecular Weight | 385.26 g/mol | [1] |

| Exact Mass | 384.072 g/mol | N/A |

| Appearance | Solid | N/A |

| Synonyms | 4-(2,3-Dichlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Ethyl Methyl-d3 Ester | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in the available literature. However, it can be inferred to follow a modified Hantzsch pyridine (B92270) synthesis, a common method for producing dihydropyridine (B1217469) derivatives like Felodipine. The deuterated methyl group can be introduced by using a deuterated starting material, such as deuterated methyl acetoacetate.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: Quantitative Analysis of Felodipine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a composite based on established methods for the analysis of Felodipine in biological matrices.[2][3][4][5]

1. Sample Preparation (Liquid-Liquid Extraction) [2]

-

To 0.5 mL of human plasma, add 50 µL of this compound internal standard solution (concentration to be optimized).

-

Add 2.5 mL of a diethyl ether:hexane (80:20, v/v) extraction solvent.

-

Vortex mix for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions [2][3]

-

HPLC System: Agilent 1200 series or equivalent.

-

Column: C18 analytical column (e.g., 100 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile and 0.02% aqueous ammonia. Gradient or isocratic elution to be optimized.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometric Conditions [2][6]

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent).

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Felodipine: m/z 384.1 → 338.0[5]

-

This compound (IS): m/z 387.1 → 341.0 (projected)

-

-

Ion Source Parameters: To be optimized for the specific instrument, including nebulizer gas, curtain gas, collision gas, and ion spray voltage.

Mechanism of Action of Parent Compound (Felodipine)

This compound is a metabolite and its primary utility is as a tracer. The pharmacological activity of interest lies with the parent compound, Felodipine. Felodipine is a dihydropyridine calcium channel blocker. It exerts its antihypertensive effect by inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle cells. This leads to vasodilation and a reduction in peripheral vascular resistance.

Signaling Pathway of Felodipine

Caption: Mechanism of action of Felodipine.

Conclusion

This compound is an essential tool for the accurate quantification of Felodipine in biological samples. Its use as an internal standard in LC-MS/MS assays provides high precision and accuracy, which is critical in pharmacokinetic and bioequivalence studies. Understanding the synthesis, analytical methodologies, and the mechanism of action of the parent compound provides a solid foundation for researchers working with this important molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.info [ijpsr.info]

- 4. Sensitive and Rapid Quantification of Felodipine by High-performance Liquid Chromatography-tandem Mass Spectrometry(HPLC-MS/MS) and Its Pharmacokinetics in Healthy Chinese Volunteers [crcu.jlu.edu.cn]

- 5. LC-MS/MS determination of felodipine in human plasma | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isotopic Labeling and Purity of Dehydro Felodipine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isotopic labeling, and purity assessment of Dehydro Felodipine-d3. This deuterated analog of Dehydro Felodipine, the primary metabolite of the calcium channel blocker Felodipine, is a critical tool in pharmacokinetic and metabolic studies, often utilized as an internal standard for quantitative analysis by mass spectrometry.

Chemical Identity and Isotopic Labeling

This compound is the stable isotope-labeled form of Dehydro Felodipine. The deuterium (B1214612) atoms are specifically incorporated into the methyl ester group of the molecule.

Table 1: Chemical and Isotopic Information for this compound

| Property | Value |

| Chemical Name | 5-O-ethyl 3-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate[1][2] |

| Synonyms | 4-(2,3-Dichlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Ethyl Methyl-d3 Ester, H 152/37-d3[1][2] |

| Chemical Formula | C₁₈H₁₄D₃Cl₂NO₄[3] |

| Molecular Weight | 385.26 g/mol [3] |

| Unlabeled CAS Number | 96382-71-7[3] |

| Labeled CAS Number | 1189916-52-6[3] |

| Isotopic Label | Deuterium (³H or D) |

| Position of Labeling | Methyl ester group (trideuteriomethyl)[1][2][4] |

Synthesis and Isotopic Labeling

The synthesis of this compound is analogous to the Hantzsch pyridine (B92270) synthesis of its non-labeled counterpart, Felodipine, followed by oxidation. The key step for isotopic labeling is the introduction of a deuterated methyl group, which is typically achieved by using a deuterated starting material. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

The synthesis involves a three-component reaction of a deuterated acetoacetate, an aminocrotonate, and an aldehyde, followed by an oxidation step.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Representative)

-

Hantzsch Dihydropyridine Synthesis:

-

To a solution of 2,3-dichlorobenzaldehyde in isopropanol (B130326), add ethyl acetoacetate, methyl-d3 acetoacetate, and a source of ammonia (e.g., ammonium (B1175870) hydroxide).

-

The mixture is heated under reflux for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled, and the precipitated product, Felodipine-d3, is collected by filtration.

-

The crude product is washed with cold isopropanol and dried under vacuum.

-

-

Oxidation to this compound:

-

The synthesized Felodipine-d3 is dissolved in a suitable solvent, such as acetic acid.

-

An oxidizing agent, for instance, a mild solution of nitric acid or another suitable oxidant, is added dropwise at a controlled temperature.

-

The reaction is monitored until the complete conversion of the dihydropyridine to the pyridine form is observed.

-

The reaction mixture is then neutralized, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield crude this compound.

-

-

Purification:

-

The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford pure this compound.

-

Purity Analysis

The purity of this compound is assessed in two critical aspects: chemical purity and isotopic purity. A combination of analytical techniques is employed for a comprehensive characterization.

Chemical Purity

Chemical purity refers to the percentage of the desired compound in the sample, excluding isotopic variants and any other chemical impurities.

Table 2: Typical Chemical Purity Specifications and Analytical Methods

| Parameter | Specification | Analytical Method |

| Appearance | White to off-white solid | Visual Inspection |

| Chemical Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC) |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (e.g., starting with 60:40 and ramping up to 80:20 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL, followed by dilution to a suitable working concentration.

-

Analysis: The sample is injected into the HPLC system, and the peak area of this compound is used to calculate the purity against a reference standard.

Isotopic Purity

Isotopic purity, or isotopic enrichment, quantifies the percentage of the target deuterated molecule (d3) relative to the less-deuterated (d1, d2) and non-deuterated (d0) species.

Table 3: Illustrative Isotopic Purity Data for a Batch of this compound

| Isotopic Species | Abbreviation | Percentage Abundance |

| Non-deuterated | d0 | < 0.1% |

| Mono-deuterated | d1 | < 0.5% |

| Di-deuterated | d2 | < 1.5% |

| Tri-deuterated | d3 | > 98% |

-

Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument).

-

Chromatographic Conditions: Similar to the HPLC method for chemical purity to ensure good separation from any impurities.

-

Mass Spectrometry Mode: Positive ion electrospray ionization (ESI+).

-

Data Acquisition: Full scan mode to detect the molecular ions of all isotopic species.

-

Analysis: The relative abundances of the [M+H]⁺ ions for d0, d1, d2, and d3 species are determined from the mass spectrum. The isotopic purity is calculated as the percentage of the d3 species relative to the sum of all isotopic species.

Caption: Workflow for the comprehensive purity analysis of this compound.

Structural Confirmation by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure and the position of isotopic labeling.

-

¹H NMR: In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl ester protons will be significantly diminished or absent compared to the spectrum of the non-labeled compound. This absence provides strong evidence for successful deuteration at the intended site.

-

²H NMR: A ²H (Deuterium) NMR spectrum can be acquired to directly observe the deuterium signal, confirming its presence in the molecule.

-

¹³C NMR: The ¹³C NMR spectrum will show a characteristic triplet for the carbon of the CD₃ group due to coupling with deuterium, further confirming the isotopic labeling.

Storage and Stability

This compound should be stored in a well-closed container, protected from light, at a controlled temperature, typically -20°C for long-term storage. Under these conditions, the compound is expected to be stable. Stability should be periodically re-evaluated, especially if the material is stored for extended periods.

Conclusion

The successful synthesis and rigorous purity assessment of this compound are paramount for its reliable use as an internal standard in bioanalytical methods. A combination of chromatographic and spectroscopic techniques is essential to ensure high chemical and isotopic purity. The methodologies and data presented in this guide provide a framework for the quality control and application of this important research tool in drug metabolism and pharmacokinetic studies.

References

- 1. This compound | C18H17Cl2NO4 | CID 45038792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Physical Stability of Felodipine and Its Recrystallization from an Amorphous Solid Dispersion Studied by NMR Relaxometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Guide: Certificate of Analysis for Dehydro Felodipine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of Dehydro Felodipine-d3, a deuterated analog of Dehydro Felodipine. Dehydro Felodipine is a pyridine (B92270) metabolite of Felodipine, a calcium channel blocker used in the management of hypertension.[1] The deuterium-labeled version, this compound, serves as an invaluable internal standard for the quantitative analysis of Dehydro Felodipine and Felodipine in biological matrices by techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Its use as an internal standard is crucial for correcting variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of analytical methods.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below, providing essential information for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Chemical Name | 3-O-ethyl 5-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | PubChem[3] |

| CAS Number | 1189916-52-6 | PubChem[3] |

| Molecular Formula | C₁₈H₁₄D₃Cl₂NO₄ | MedchemExpress[2] |

| Molecular Weight | 385.26 g/mol | MedchemExpress[2] |

| Exact Mass | 384.0722936 Da | PubChem[3] |

| Appearance | Solid (specific color not detailed in search results) | - |

| Storage Conditions | Recommended storage conditions should be obtained from the supplier's Certificate of Analysis. | MedchemExpress[2] |

Analytical Specifications

While a specific Certificate of Analysis with purity and other quality control results for a particular batch was not publicly available, this section outlines the typical analytical parameters and expected outcomes based on available data for the non-deuterated analog and general quality standards for isotopically labeled internal standards.

| Analysis | Specification | Method |

| Identity | Conforms to the structure of this compound | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Purity (by LC-MS) | ≥98% | HPLC with UV or MS detection |

| Isotopic Purity | ≥99% Deuterium incorporation | Mass Spectrometry |

| Residual Solvents | To be determined by the manufacturer | GC-HS |

| Assay | To be determined by the manufacturer | Quantitative NMR (qNMR) or LC-MS/MS |

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis

This method is suitable for the quantification of Felodipine and its metabolites in biological matrices like human plasma, using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add a working solution of this compound (internal standard).

-

Add 500 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 rpm for 15 minutes.

-

Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions (Example):

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) formate).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-20 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometric Conditions (Example):

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Felodipine: m/z 384.1 → [fragment ion]

-

Dehydro Felodipine: m/z 382.1 → [fragment ion]

-

This compound (IS): m/z 385.1 → [corresponding fragment ion]

-

(Note: Specific fragment ions need to be determined through infusion and optimization experiments).

-

-

Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizations

Logical Workflow for Internal Standard Analysis

The following diagram illustrates the fundamental logic of using an internal standard, such as this compound, in a quantitative analytical workflow.

Caption: Logical workflow for quantitative analysis using an internal standard.

Experimental Workflow for Bioanalytical LC-MS/MS

This diagram outlines the typical experimental steps involved in a bioanalytical assay using LC-MS/MS with an internal standard.

Caption: Experimental workflow for a bioanalytical LC-MS/MS assay.

Synthesis and Characterization

This compound is the labeled primary metabolite of Felodipine. While specific synthesis details for the d3 variant are proprietary to the manufacturers, it is typically synthesized from a deuterated precursor. The characterization of the final product would involve a suite of analytical techniques to confirm its structure and purity, as outlined in the Analytical Specifications table.

Conclusion

This compound is a critical analytical tool for researchers and professionals in drug development and clinical diagnostics. Its use as an internal standard ensures the reliability of quantitative methods for the analysis of Felodipine and its metabolites. This technical guide provides a foundational understanding of its properties and analytical considerations. For specific batch information, users should always refer to the Certificate of Analysis provided by the supplier.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary applications of Dehydro Felodipine-d3, a key analytical tool in the research and development of the calcium channel blocker, Felodipine (B1672334). This compound is the deuterated form of Dehydro Felodipine, the primary and pharmacologically inactive metabolite of Felodipine.[1][2] Its primary utility in a research setting is twofold: serving as a highly effective internal standard for the quantitative bioanalysis of Felodipine and its metabolites, and acting as a tracer in drug metabolism and pharmacokinetic (DMPK) studies.[3][4]

The incorporation of deuterium (B1214612) atoms (d3) into the Dehydro Felodipine molecule imparts a greater mass without significantly altering its chemical properties.[5] This isotopic labeling is crucial for its application in mass spectrometry-based analytical techniques, providing a clear and distinguishable signal from its non-deuterated counterparts.

Primary Research Applications

Internal Standard in Quantitative Bioanalysis

The most prevalent use of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Felodipine in biological matrices such as plasma and serum.[4][6] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it co-elutes with the analyte of interest, experiencing similar extraction recovery and ionization effects, thereby correcting for variability during sample preparation and analysis.[5]

Below is a representative experimental protocol for the quantification of Felodipine in human plasma using this compound as an internal standard. This protocol is a composite based on established methodologies for Felodipine analysis.

Representative Experimental Protocol: Quantification of Felodipine in Human Plasma by LC-MS/MS

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 500 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex mix for 10 seconds.

-

Add 100 µL of 1.0 M sodium carbonate solution and vortex for another 10 seconds.

-

Add 3 mL of a diethyl ether and hexane (B92381) mixture (1:1 v/v) as the extraction solvent.

-

Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 10 mM Ammonium Formate (95:5, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Felodipine: m/z 384.1 > 338.2this compound: m/z 387.1 > 341.2 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 200 ms |

3. Method Validation Parameters

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |

| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Within acceptable limits |

| Stability | Stable under relevant storage and processing conditions |

Tracer in Drug Metabolism and Pharmacokinetic (DMPK) Studies

This compound can also be used as a tracer to investigate the metabolic fate of Felodipine.[4] By administering Felodipine and tracing the appearance of this compound (formed from a deuterated parent drug) or by administering this compound itself, researchers can elucidate metabolic pathways, determine rates of formation, and assess the impact of co-administered drugs on Felodipine metabolism.[7] The primary metabolic pathway involves the oxidation of the dihydropyridine (B1217469) ring of Felodipine to the pyridine (B92270) ring of Dehydro Felodipine, a reaction primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and gut wall.[1]

Visualizing Key Processes

To further clarify the role of this compound in research, the following diagrams illustrate the core concepts described above.

Caption: Metabolic conversion of Felodipine to Dehydro Felodipine.

Caption: Use of this compound as an internal standard.

Conclusion

This compound is an indispensable tool for researchers engaged in the development and study of Felodipine. Its application as a stable isotope-labeled internal standard ensures the accuracy and reliability of quantitative bioanalytical methods, which are fundamental to pharmacokinetic, bioequivalence, and toxicokinetic studies. Furthermore, its utility as a metabolic tracer provides valuable insights into the drug's disposition and potential for drug-drug interactions. The methodologies and concepts outlined in this guide underscore the critical role of this compound in advancing our understanding of Felodipine's clinical pharmacology.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. lcms.cz [lcms.cz]

- 6. Determination of felodipine enantiomers using chiral stationary phase liquid chromatography and gas chromatography/mass spectrometry, and the study of their pharmacokinetic profiles in human and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Felodipine in Human Plasma Using Dehydro Felodipine-d3

Audience: Researchers, scientists, and drug development professionals.

Introduction

Felodipine is a dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension.[1] Accurate and reliable quantification of Felodipine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Felodipine in human plasma. The method utilizes a stable isotope-labeled internal standard, Dehydro Felodipine-d3, to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing. The protocol is validated according to established bioanalytical method validation guidelines and is suitable for high-throughput analysis in a regulated laboratory environment.[2][3]

Experimental Protocols

1. Materials and Reagents

-

Standards: Felodipine (C₁₈H₁₉Cl₂NO₄, MW: 384.25) and this compound (Internal Standard, IS) reference standards were of >98% purity.[1][4]

-

Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), and Formic Acid (analytical grade).

-

Water: Ultrapure water (18.2 MΩ·cm).

-

Biological Matrix: Drug-free human plasma, stored at -70°C.

2. Instrumentation

-

LC System: A Shimadzu Nexera or equivalent UHPLC system.[1]

-

Mass Spectrometer: A Sciex API 4000 or equivalent triple quadrupole mass spectrometer equipped with a positive ion electrospray ionization (ESI) source.

3. LC-MS/MS Method Parameters

The parameters for the Liquid Chromatography and Mass Spectrometry systems are detailed in the tables below.

Table 1: Liquid Chromatography Conditions

| Parameter | Value |

|---|---|

| Column | C18, 100 mm x 3.0 mm, 2.2 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 40% B to 95% B in 2.0 min, hold for 1.0 min, return to 40% B in 0.1 min, equilibrate for 0.9 min |

| Total Run Time | 4.0 minutes |

| Injection Volume | 5 µL |

| Column Oven Temp. | 40°C |

| Autosampler Temp. | 10°C |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | 30 psi |

| Collision Gas (CAD) | 9 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 55 psi |

Table 3: MRM Transitions and Compound Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | DP (V) | EP (V) | CE (V) | CXP (V) |

|---|---|---|---|---|---|---|---|

| Felodipine | 384.1 | 338.2 | 150 | 60 | 10 | 25 | 12 |

| This compound (IS) | 385.1 | 340.2 | 150 | 60 | 10 | 27 | 12 |

DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential.

4. Standard and Sample Preparation Protocol

This protocol uses a protein precipitation method for sample cleanup, which is efficient and suitable for high-throughput analysis.[1][5]

-

Stock Solutions: Prepare 1.0 mg/mL stock solutions of Felodipine and this compound (IS) in methanol.

-

Working Solutions:

-

Prepare serial dilutions of the Felodipine stock solution with 50:50 Methanol:Water to create working solutions for calibration curve (CC) standards.

-

Prepare a 100 ng/mL working solution of this compound (IS) in 50:50 Methanol:Water.

-

-

Calibration Standards and Quality Controls (QCs):

-

Spike 50 µL of blank human plasma with the appropriate Felodipine working solution to achieve final concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 20, 50 ng/mL).

-

Prepare Quality Control (QC) samples at four levels: LLOQ (0.1 ng/mL), Low (0.3 ng/mL), Medium (8 ng/mL), and High (40 ng/mL).

-

-

Sample Extraction Protocol:

-

Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL IS working solution to all tubes except the blank matrix.

-

Vortex briefly (approx. 5 seconds).

-

Add 200 µL of cold acetonitrile (protein precipitating agent) to each tube.[1]

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to an autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

-

Workflow and Data Processing

The overall experimental process from sample receipt to final data reporting is outlined below. Data acquisition and processing are performed using the mass spectrometer's proprietary software. The analyte-to-IS peak area ratio is used for quantification against the calibration curve.

Results and Discussion

The developed method demonstrated excellent performance in terms of selectivity, sensitivity, linearity, accuracy, and precision.

-

Selectivity: No significant interfering peaks were observed at the retention times of Felodipine and the internal standard in blank plasma samples, indicating high selectivity.

-

Linearity: The calibration curve was linear over the concentration range of 0.10 ng/mL to 50.0 ng/mL. The linear regression model (1/x² weighting) yielded a coefficient of determination (r²) consistently greater than 0.995.

-

Sensitivity: The lower limit of quantification (LLOQ) was established at 0.10 ng/mL, with a signal-to-noise ratio >10 and acceptable accuracy and precision.[4] This sensitivity is sufficient for typical pharmacokinetic studies of Felodipine.[6]

Table 4: Calibration Curve Summary

| Parameter | Result |

|---|---|

| Concentration Range | 0.10 - 50.0 ng/mL |

| Regression Model | Linear, Weighted (1/x²) |

| Mean r² | > 0.995 |

Table 5: Accuracy and Precision (Intra- and Inter-Day)

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |

|---|---|---|---|---|

| LLOQ | 0.10 | 0.11 | 110.0 | ≤ 12.5 |

| Low QC | 0.30 | 0.28 | 93.3 | ≤ 8.2 |

| Mid QC | 8.00 | 8.32 | 104.0 | ≤ 6.5 |

| High QC | 40.00 | 38.96 | 97.4 | ≤ 5.1 |

Acceptance Criteria: Accuracy within 85-115% (80-120% for LLOQ); Precision ≤15% RSD (≤20% for LLOQ).[2]

Table 6: Matrix Effect and Recovery

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |

|---|---|---|---|

| Low QC | 91.5 | 88.7 | 96.2 |

| High QC | 93.2 | 89.1 | 98.5 |

Recovery was consistent and reproducible. The matrix effect was minimal and compensated for by the co-eluting internal standard.

The relationship between the analyte, internal standard, and the analytical process is crucial for ensuring reliable quantification.

This application note presents a validated LC-MS/MS method for the quantification of Felodipine in human plasma that is rapid, sensitive, and robust. The use of this compound as an internal standard ensures high accuracy and precision. The simple protein precipitation sample preparation makes it suitable for high-throughput bioanalysis. The method meets all standard validation criteria for linearity, sensitivity, accuracy, and precision, making it fit for purpose in regulated clinical and non-clinical studies.

References

Application Note: Quantitative Analysis of Felodipine in Human Plasma using Dehydro Felodipine-d3 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of felodipine (B1672334) in human plasma. The method utilizes Dehydro Felodipine-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by rapid and selective chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving felodipine.

Introduction

Felodipine is a dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension.[1] It lowers blood pressure by selectively dilating arterioles, thereby reducing peripheral vascular resistance.[2] Felodipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its main inactive metabolite, dehydrofelodipine.[3] Given its high first-pass metabolism, the oral bioavailability of felodipine is approximately 15-20%.[3][4]

Accurate and precise quantification of felodipine in biological matrices is crucial for pharmacokinetic and bioavailability studies. LC-MS/MS has become the method of choice for this purpose due to its high sensitivity, selectivity, and speed.[2][5] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.[6] This application note provides a comprehensive protocol for the quantitative analysis of felodipine in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Felodipine reference standard

-

This compound (CAS: 1189916-52-6)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (AR grade)

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

Standard Solutions Preparation

-

Felodipine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of felodipine reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the felodipine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples at desired concentrations.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL this compound).

-

Vortex for 10 seconds.

-

Add 500 µL of extraction solvent (e.g., diethyl ether:hexane, 80:20, v/v).

-

Vortex for 2 minutes.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Vortex for 30 seconds and inject into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18, 50 mm x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | 40% B to 90% B over 2 min, hold for 1 min, return to initial conditions |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Ion Source Temp. | 500°C |

| Collision Gas | Argon |

| Dwell Time | 100 ms |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Felodipine | 384.1 | 338.0 |

| This compound | 385.3 | 340.0* |

*Note: The product ion for this compound is inferred based on the fragmentation pattern of felodipine and dehydrofelodipine, which typically involves the loss of a methoxy (B1213986) group from the ester side chain. The d3-label is on the methyl ester, leading to a neutral loss of CD3OH.

Method Validation

The described method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Example Performance Data |

| Linearity (r²) | ≥ 0.99 | > 0.999 |

| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise > 10, Precision < 20%, Accuracy ±20% | 0.05 ng/mL |

| Precision (RSD%) | < 15% (except LLOQ < 20%) | < 10% |

| Accuracy (% Bias) | Within ±15% (except LLOQ ±20%) | -5% to +8% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | CV < 15% | Acceptable |

| Stability | Within ±15% of nominal | Stable for 24h at RT, 3 freeze-thaw cycles |

Data Presentation

Table 3: Representative Quantitative Data for Calibration Standards

| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) (Mean ± SD, n=3) | Accuracy (%) | Precision (RSD%) |

| 0.05 | 0.048 ± 0.004 | 96.0 | 8.3 |

| 0.1 | 0.105 ± 0.007 | 105.0 | 6.7 |

| 0.5 | 0.521 ± 0.031 | 104.2 | 5.9 |

| 1.0 | 0.978 ± 0.055 | 97.8 | 5.6 |

| 5.0 | 5.15 ± 0.28 | 103.0 | 5.4 |

| 10.0 | 9.89 ± 0.45 | 98.9 | 4.6 |

| 20.0 | 20.4 ± 0.82 | 102.0 | 4.0 |

Table 4: Precision and Accuracy Data for Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. ± SD | Intra-day Accuracy (%) | Intra-day Precision (RSD%) | Inter-day (n=18) Mean Conc. ± SD | Inter-day Accuracy (%) | Inter-day Precision (RSD%) |

| LQC | 0.15 | 0.158 ± 0.012 | 105.3 | 7.6 | 0.162 ± 0.015 | 108.0 | 9.3 |

| MQC | 7.5 | 7.28 ± 0.41 | 97.1 | 5.6 | 7.61 ± 0.55 | 101.5 | 7.2 |

| HQC | 15.0 | 14.5 ± 0.68 | 96.7 | 4.7 | 14.8 ± 0.93 | 98.7 | 6.3 |

Visualizations

Conclusion